N-(4-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
N-(4-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C19H23N3O6S2 and its molecular weight is 453.53. The purity is usually 95%.
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Biological Activity
N-(4-(5-(2,5-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C23H27N3O6S
- Molecular Weight : 485.55 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
- Receptor Modulation : It is hypothesized that the compound can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
1. Anti-inflammatory Activity
Research indicates that derivatives of the pyrazole scaffold exhibit significant anti-inflammatory properties. For instance, compounds related to this structure have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6:
Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
---|---|---|
Dexamethasone (Standard) | 76% at 1 µM | 86% at 1 µM |
Pyrazole Derivative | Up to 85% at 10 µM | Up to 93% at 10 µM |
These results suggest that the compound may be effective in treating conditions characterized by excessive inflammation .
2. Antimicrobial Activity
The compound has also been tested for its antimicrobial properties against various bacterial strains:
Bacterial Strain | Activity Observed |
---|---|
Escherichia coli | Moderate |
Staphylococcus aureus | Strong |
Pseudomonas aeruginosa | Weak |
Studies have shown that modifications in the molecular structure significantly affect antimicrobial efficacy, with certain substitutions enhancing activity against Gram-positive bacteria .
3. Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. This effect is likely mediated through the modulation of signaling pathways associated with cell survival and proliferation.
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Case Study 1 : A study involving a series of pyrazole derivatives demonstrated promising results in reducing tumor size in murine models of cancer. The specific derivative exhibited a greater than 50% reduction in tumor volume compared to controls.
- Case Study 2 : In a clinical trial assessing anti-inflammatory effects, patients treated with a related pyrazole derivative reported significant reductions in pain scores compared to baseline measurements.
Properties
IUPAC Name |
N-[4-[3-(2,5-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-15-9-10-19(28-2)16(11-15)18-12-17(20-22(18)30(4,25)26)13-5-7-14(8-6-13)21-29(3,23)24/h5-11,18,21H,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJKHASWJGGNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.